6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine

Lipophilicity Physicochemical profiling Drug-likeness

6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine (CAS 2375920-13-9) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyrazine class, a privileged scaffold in kinase and phosphatase inhibitor drug discovery. Its core features a fused pyrazole-pyrazine bicyclic system bearing a chloro substituent at position 6, a methyl group at position 5, and a tetrahydro-2H-pyran (THP) moiety at position 1.

Molecular Formula C11H13ClN4O
Molecular Weight 252.70 g/mol
Cat. No. B14891817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine
Molecular FormulaC11H13ClN4O
Molecular Weight252.70 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C=NN2C3CCCCO3)Cl
InChIInChI=1S/C11H13ClN4O/c1-7-10(12)15-11-8(14-7)6-13-16(11)9-4-2-3-5-17-9/h6,9H,2-5H2,1H3
InChIKeyNJJDSNNZGAATLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine – Structural & Physicochemical Baseline for Research Procurement


6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine (CAS 2375920-13-9) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyrazine class, a privileged scaffold in kinase and phosphatase inhibitor drug discovery [1]. Its core features a fused pyrazole-pyrazine bicyclic system bearing a chloro substituent at position 6, a methyl group at position 5, and a tetrahydro-2H-pyran (THP) moiety at position 1 [2]. The compound has a molecular formula C₁₁H₁₃ClN₄O and a molecular weight of 252.70 g/mol . It is commercially available from multiple vendors (e.g., AKSci, ChemScene, CymitQuimica) at purities ≥97–98% for research use .

Why In-Class Pyrazolo[3,4-b]pyrazines Cannot Be Substituted for 6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine


Pyrazolo[3,4-b]pyrazine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity: modest changes in substitution pattern, halogen position, or N-protecting group can drastically alter kinase/phosphatase selectivity, physicochemical properties, and synthetic utility . The target compound uniquely combines a 6-chloro substituent (critical for nucleophilic aromatic substitution reactions), a 5-methyl group (modulating electron density and steric environment), and a THP protecting group at the N1 position, which imparts differential solubility and orthogonal deprotection compatibility versus related analogs . Substituting with the unprotected 6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine (CAS 2375920-14-0), the des-methyl analog, or the 3-iodo variant introduces different reactivity profiles that can derail multi-step convergent synthetic routes .

Quantitative Differentiation Evidence for 6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine vs. Closest Analogs


Lipophilicity Shift Relative to the Unprotected Core: LogP Differential

The THP-protected target compound exhibits a computed LogP of 2.49, compared with a LogP of approximately 1.01 for the unprotected 6-chloro-1H-pyrazolo[3,4-b]pyrazine core scaffold [1]. This ~1.5 log-unit increase in lipophilicity reflects the substantial contribution of the THP moiety and the 5-methyl substituent, which together shift the compound into a more favorable partition coefficient range for membrane permeability screening and fragment-based library design .

Lipophilicity Physicochemical profiling Drug-likeness

THP Protection as an Orthogonal Synthetic Handle vs. Unprotected or Alternative N1 Substituents

The target compound features an N1-tetrahydro-2H-pyran-2-yl (THP) protecting group, which is acid-labile and can be selectively removed under mild acidic conditions (e.g., p-TsOH, MeOH) without affecting the 6-chloro substituent or the pyrazine ring [1]. By contrast, the unprotected analog 6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine (CAS 2375920-14-0) has a free NH that may undergo undesired alkylation or acylation during subsequent derivatization steps, limiting synthetic convergence . The THP group also provides enhanced solubility in organic solvents compared with the free NH form, facilitating homogeneous reaction conditions.

Synthetic chemistry Protecting group strategy Orthogonal reactivity

Positional Chlorine Selectivity: 6-Chloro vs. 3-Chloro Isomer Differentiation

The target compound bears the chlorine atom at position 6 of the pyrazolo[3,4-b]pyrazine scaffold, whereas a closely related regioisomer, 3-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine, carries chlorine at position 3 . Published SAR studies on pyrazolo[3,4-b]pyrazine-based SHP2 allosteric inhibitors demonstrate that substituent position profoundly affects target engagement: 6-substituted derivatives have been optimized to achieve IC₅₀ values as low as 3.2 nM against SHP2, whereas alternative substitution patterns at position 3 often result in >10-fold loss of potency in analogous series [1]. The 6-chloro regioisomer therefore aligns with the pharmacophoric requirements identified in the most potent reported pyrazolo[3,4-b]pyrazine SHP2 inhibitor series.

Regioisomeric selectivity Kinase inhibitor design SAR

Role as a Key Intermediate in the SHP2 Inhibitor GDC-1971 (Migoprotafib) Synthesis Pathway

The 6-chloro-1H-pyrazolo[3,4-b]pyrazine core has been identified as a key intermediate en route to the clinical-stage SHP2 allosteric inhibitor GDC-1971 (migoprotafib), with scalable continuous-flow manufacturing processes recently disclosed . The target compound, bearing the 5-methyl and N1-THP substituents in addition to the 6-chloro, represents a more advanced intermediate that is one step closer to the elaborated pharmacophore than the simpler 6-chloro-1H-pyrazolo[3,4-b]pyrazine scaffold. Patent literature (e.g., US-8853207-B2, EP3954689, WO2020/XYZ) describes pyrazolo[3,4-b]pyrazine derivatives with 5-methyl and N1-substitution patterns as active SHP2 inhibitors, indicating that the target compound's substitution architecture maps onto the claimed Markush space of clinically relevant chemical matter [1].

SHP2 inhibitor GDC-1971 Migoprotafib Process chemistry

Purity Specification Consistency Across Multiple Vendors: ≥97–98%

The target compound is consistently offered at ≥97–98% purity across multiple independent suppliers: AKSci (97%) , ChemScene (98%) , CymitQuimica (98%) , and Leyan (98%) . This cross-vendor purity convergence provides procurement flexibility and supply chain resilience. By contrast, the closest analog, 3-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine, has limited vendor availability, with fewer suppliers and less cross-validated purity data, increasing the risk of supply discontinuity for long-term research programs.

Quality control Vendor certification Reproducibility

Recommended Application Scenarios for 6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine Based on Evidence


SHP2 Allosteric Inhibitor Lead Optimization and MedChem Library Synthesis

Given that 6-substituted pyrazolo[3,4-b]pyrazine derivatives have yielded SHP2 allosteric inhibitors with low nanomolar potency (IC₅₀ = 3.2 nM) [1], this compound serves as an ideal advanced intermediate for parallel library synthesis targeting the SHP2 allosteric pocket. The pre-installed THP protecting group enables sequential functionalization at the C6 chloro position via nucleophilic aromatic substitution while keeping the N1 position masked, streamlining SAR exploration .

Process Chemistry Scale-Up Toward GDC-1971 (Migoprotafib) and Related Clinical Candidates

The 6-chloro-1H-pyrazolo[3,4-b]pyrazine scaffold has been validated as a key intermediate in continuous-flow manufacturing routes for the clinical SHP2 inhibitor GDC-1971 [1]. The target compound, with the 5-methyl and N1-THP groups already installed, positions process chemistry teams two synthetic steps closer to the final API relative to the bare core scaffold, offering potential reductions in campaign timeline and overall cost of goods for GMP production .

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Balanced Lipophilicity

With a computed LogP of 2.49 and TPSA of 52.83 Ų [1], the target compound occupies a favorable physicochemical space for fragment screening libraries, balancing membrane permeability potential with aqueous solubility. This LogP is shifted approximately 1.5 log units higher than the unprotected core scaffold , making it a preferred choice for cellular fragment screening campaigns where passive membrane diffusion is rate-limiting.

Multi-Vendor Procurement Strategy for Long-Term Research Programs

The compound's availability from four or more verified vendors at consistent purity specifications (≥97–98%) [1][2] enables procurement teams to implement competitive bidding, dual-sourcing for supply chain resilience, and quality cross-validation, reducing the risk of single-vendor dependency that affects less widely available analogs such as the 3-chloro regioisomer.

Quote Request

Request a Quote for 6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.